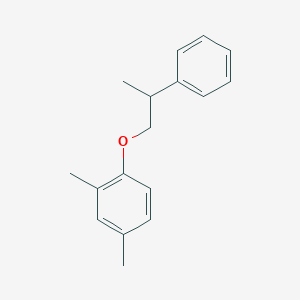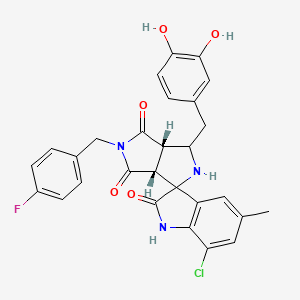![molecular formula C14H18Cl3NO B12620332 4,5,6-Trichloro-7-[(diethylamino)methyl]-2,3-dihydro-1H-inden-1-ol CAS No. 920959-07-5](/img/structure/B12620332.png)
4,5,6-Trichloro-7-[(diethylamino)methyl]-2,3-dihydro-1H-inden-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5,6-Trichloro-7-[(diethylamino)methyl]-2,3-dihydro-1H-inden-1-ol is a chemical compound known for its unique structure and properties. This compound features a trichlorinated indene backbone with a diethylamino methyl group, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6-Trichloro-7-[(diethylamino)methyl]-2,3-dihydro-1H-inden-1-ol typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of an indene derivative, followed by the introduction of the diethylamino methyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as Lewis acids to facilitate the chlorination process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination reactors and continuous flow systems to ensure efficient and consistent output. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is crucial to maintain the quality and yield of the final product.
化学反应分析
Types of Reactions
4,5,6-Trichloro-7-[(diethylamino)methyl]-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the trichlorinated indene to less chlorinated derivatives.
Substitution: The diethylamino methyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trichlorinated ketones, while reduction can produce partially dechlorinated indenes.
科学研究应用
4,5,6-Trichloro-7-[(diethylamino)methyl]-2,3-dihydro-1H-inden-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which 4,5,6-Trichloro-7-[(diethylamino)methyl]-2,3-dihydro-1H-inden-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The diethylamino methyl group can interact with active sites on enzymes, potentially inhibiting or modifying their activity. The trichlorinated indene backbone may also play a role in binding to specific receptors or proteins, influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
4,5,6-Trichloro-2,3-dihydro-1H-inden-1-ol: Lacks the diethylamino methyl group, resulting in different chemical properties and reactivity.
7-[(Diethylamino)methyl]-2,3-dihydro-1H-inden-1-ol: Does not have the trichlorinated indene backbone, affecting its overall stability and interactions.
Uniqueness
4,5,6-Trichloro-7-[(diethylamino)methyl]-2,3-dihydro-1H-inden-1-ol is unique due to the combination of the trichlorinated indene backbone and the diethylamino methyl group. This dual functionality provides a distinct set of chemical and biological properties, making it a valuable compound for various research applications.
属性
CAS 编号 |
920959-07-5 |
|---|---|
分子式 |
C14H18Cl3NO |
分子量 |
322.7 g/mol |
IUPAC 名称 |
4,5,6-trichloro-7-(diethylaminomethyl)-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C14H18Cl3NO/c1-3-18(4-2)7-9-11-8(5-6-10(11)19)12(15)14(17)13(9)16/h10,19H,3-7H2,1-2H3 |
InChI 键 |
JGROZLYRTGLGOZ-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CC1=C(C(=C(C2=C1C(CC2)O)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-methyl-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)methyl]-2-phenyl-4H-pyrazol-3-one;hydrochloride](/img/structure/B12620254.png)



![5,5-dichloro-N-(1-cyanopropyl)-2-[4-(4-methylsulfonylphenyl)-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]cyclohexane-1-carboxamide](/img/structure/B12620288.png)


![4-[4-(2-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methanesulfinyl)pyrimidine](/img/structure/B12620312.png)



![Dibutyl-bis[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]stannane](/img/structure/B12620351.png)
![[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexyl carbonate](/img/structure/B12620357.png)
